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Compound Name: (S)-4-Methoxydalbergione

Cat. No.: B161816

CAS Number: 2543-95-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methoxydalbergione is a naturally occurring neoflavonoid, a type of quinone, found in
various plant species, notably from the Dalbergia genus, such as Dalbergia melanoxylon and
Dalbergia siss00.[1] This chiral molecule has garnered significant interest within the scientific
community for its diverse biological activities, including anti-inflammatory, anticancer, and
antioxidant properties.[2][3] As a member of the dalbergione family, it represents a promising
scaffold for the development of novel therapeutic agents. This technical guide provides a
comprehensive overview of (S)-4-Methoxydalbergione, consolidating its chemical properties,
synthesis, biological activities, and known mechanisms of action, presented in a format tailored
for research and development professionals.

Chemical and Physical Properties

(S)-4-Methoxydalbergione is a yellow crystalline solid.[4][5] Its core structure consists of a
methoxy-substituted quinone ring attached to a chiral phenylallyl group. The key
physicochemical properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b161816?utm_src=pdf-interest
https://www.benchchem.com/product/b161816?utm_src=pdf-body
https://www.rsc.org/suppdata/gc/c4/c4gc00412d/c4gc00412d1.pdf
https://www.itto.int/files/user/cites/brazil/NIRS%20article%20June%202018.pdf?v=1530602509
https://cris.unibo.it/retrieve/e1dcb339-1520-7715-e053-1705fe0a6cc9/chem201704969-sup-0001-misc_information.pdf
https://www.benchchem.com/product/b161816?utm_src=pdf-body
https://www.benchchem.com/product/b161816?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3950721
https://sciforum.net/manuscripts/18323/slides.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 2543-95-5 [2]
Molecular Formula C16H1403 [1][2][4]
Molecular Weight 254.28 g/mol [11[2]
2-methoxy-5-[(1S)-1-
henylprop-2-en-1-
IUPAC Name Phenylprop _ [1]
yllcyclohexa-2,5-diene-1,4-
dione
(-)-4-Methoxydalbergione,
Synonyms [4115]
Dalbergenone
Appearance Yellow crystalline powder [415]
Melting Point 118-120 °C [2]

Boiling Point (Predicted)

395.7+42.0°C

[2]

Density (Predicted)

1.16 + 0.1 g/cm3

[2]

XLogP3 (Predicted)

2.7

[1]

Stereoselective Synthesis

An enantioselective synthesis of (S)-4-Methoxydalbergione has been reported with an

enantiomeric excess of up to 95%.[6][7] The synthesis involves a seven-step process starting

from 2-hydroxy-4-methoxybenzophenone. A key step is the asymmetric catalytic hydrogenation

of an allylic alcohol intermediate using a chiral rhodium catalyst.

Experimental Protocol: Stereoselective Synthesis

The following protocol is a summary of the reported stereoselective synthesis.[6][7]

» Synthesis of 7-Methoxy-4-phenylcoumarin (5): A Wittig-type reaction between 2-hydroxy-4-

methoxybenzophenone (4) and ((ethoxycarbonyl)methylene)triphenylphosphorane in

refluxing toluene yields the coumarin derivative.
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» Reduction to Allylic Alcohol (6): The coumarin (5) is reduced using LiAlHa4 in a 1:1 mixture of
ether and THF at 0 °C to produce the corresponding allylic alcohol.

» Methylation of Allylic Alcohol (2): The allylic alcohol (6) is treated with methyl iodide (Mel) and
potassium carbonate (K2COs) in refluxing acetone to yield the key intermediate (2).

» Asymmetric Hydrogenation: The allylic alcohol intermediate undergoes asymmetric catalytic
hydrogenation using [Rh((R,R)-bdpp)(NBD)]CIOa4 as the catalyst under a hydrogen pressure
of 80 bar to introduce the (S)-chirality.

» Deprotection: Selective deprotection of a methoxy group is achieved using one equivalent of
boron tribromide (BBr3) in dichloromethane (CHzCl2) at 0 °C.

o Oxidation: The resulting crude phenol is oxidized using salcomine in dimethylformamide
(DMF) under an oxygen atmosphere to yield (S)-4-Methoxydalbergione.

 Purification: The final product is purified by column chromatography.

Synthetic Steps Final Product

7-Methoxy-4-phenylcoumarin

Click to download full resolution via product page

Synthetic workflow for (S)-4-Methoxydalbergione.

Biological Activities and Mechanism of Action

(S)-4-Methoxydalbergione has demonstrated a range of biological activities, with its
anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

(S)-4-Methoxydalbergione exhibits cytotoxic effects against various cancer cell lines.
Quantitative data for its anticancer activity is summarized below.
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Cell Line Cancer Type ICs0 (M) Reference
Esophageal

ECA-109 _ 15.79 [7]
Carcinoma

Jg2 Bladder Cancer 8.17

UMUC3 Bladder Cancer 14.50

The anticancer mechanism of (S)-4-Methoxydalbergione involves the inhibition of cell
proliferation and migration.[7] Studies have shown that it can inactivate the NF-kB signaling
pathway, a key regulator of inflammation, cell survival, and proliferation.[7] In bladder cancer
cells, it has been shown to induce autophagy and inhibit the Akt/ERK signaling pathway.

Anti-inflammatory Activity

(S)-4-Methoxydalbergione demonstrates potent anti-inflammatory effects. It has been shown
to inhibit the production of pro-inflammatory mediators. The mechanism underlying its anti-
inflammatory action is linked to the modulation of key inflammatory signaling pathways,
including the inhibition of NF-kB activation. It also induces the expression of heme oxygenase-
1 (HO-1) through the nuclear translocation of Nrf2, which is a cytoprotective and anti-
inflammatory pathway.

Signaling Pathway

The primary signaling pathway modulated by (S)-4-Methoxydalbergione is the NF-kB
pathway. In inflammatory conditions or in cancer cells, various stimuli can lead to the activation
of the IKK complex, which then phosphorylates IkBa. This phosphorylation targets IkBa for
ubiquitination and subsequent degradation by the proteasome. The degradation of IkBa
releases the NF-kB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the
transcription of target genes involved in inflammation and cell proliferation. (S)-4-
Methoxydalbergione has been shown to inhibit the activation of this pathway.[7]
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Inhibition of the NF-kB signaling pathway.
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Experimental Protocols
Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of (S)-4-

Methoxydalbergione on cancer cell lines.

Cell Seeding: Plate cancer cells (e.g., ECA-109) in a 96-well plate at a density of 5 x 103
cells/well and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of (S)-4-
Methoxydalbergione (e.g., 0, 5, 10, 20, 40 uM) and incubate for 24, 48, or 72 hours.

MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and
determine the 1Cso value.

Inhibition of Nitric Oxide (NO) Production Assay

This protocol is a common in vitro assay to evaluate the anti-inflammatory activity of (S)-4-

Methoxydalbergione.

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104
cells/well and incubate for 24 hours.

Compound Pre-treatment: Pre-treat the cells with various concentrations of (S)-4-
Methoxydalbergione for 1 hour.

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 pg/mL) for 24
hours.
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 Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite

concentration using the Griess reagent.
o Absorbance Measurement: Measure the absorbance at 540 nm.

o Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-

stimulated control group.
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General experimental workflows.

Spectroscopic Data

Detailed experimental spectroscopic data for (S)-4-Methoxydalbergione is not readily
available in the public domain. The following information is based on data from chemical

databases.
Spectroscopy Data
Predicted chemical shifts can be obtained from
1H-NMR chemical structure databases. Experimental
spectra are not publicly available.
PubChem indicates the availability of 13C-NMR
BC-NMR _ _
data, but the spectrum is not provided.
The exact mass is 254.0943 g/mol .[1]
Mass Spectrometry Fragmentation patterns are not detailed in

available literature.

As a quinone, characteristic C=0 stretching
infrared (IR) bands are expected around 1650-1680 cm~1,
nfrare

Aromatic C=C stretching bands would appear

around 1600 and 1475 cm™1,

Toxicology

Specific toxicological studies on pure (S)-4-Methoxydalbergione are limited. However, studies
on extracts from Dalbergia species provide some insights. An acute toxicity study of the stem
bark extract of Dalbergia saxatilis showed an LDso greater than 5000 mg/kg in rats, suggesting
low acute toxicity of the crude extract. It is important to note that the toxicity of the pure
compound may differ significantly from that of the crude extract. Further toxicological evaluation
of (S)-4-Methoxydalbergione is required to establish a comprehensive safety profile.

Conclusion
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(S)-4-Methoxydalbergione is a promising natural product with well-documented anticancer
and anti-inflammatory activities. Its mechanism of action, primarily through the inhibition of the
NF-kB signaling pathway, makes it an attractive candidate for further investigation in drug
discovery programs. The availability of a stereoselective synthesis route facilitates access to
enantiomerically pure material for detailed preclinical studies. Future research should focus on
obtaining comprehensive spectroscopic data for unambiguous characterization, conducting in-
depth toxicological studies, and exploring its pharmacokinetic and pharmacodynamic
properties to fully assess its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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